molecular formula C13H13NO3 B6414923 6-(2,4-Dimethoxyphenyl)pyridin-3-ol CAS No. 1261971-60-1

6-(2,4-Dimethoxyphenyl)pyridin-3-ol

Cat. No.: B6414923
CAS No.: 1261971-60-1
M. Wt: 231.25 g/mol
InChI Key: UUNAUVJYHRDCTQ-UHFFFAOYSA-N
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Description

6-(2,4-Dimethoxyphenyl)pyridin-3-ol is a pyridine derivative featuring a hydroxyl group at position 3 of the pyridine ring and a 2,4-dimethoxyphenyl substituent at position 4. This compound combines the aromaticity of pyridine with the electron-donating properties of methoxy groups, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

6-(2,4-dimethoxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-16-10-4-5-11(13(7-10)17-2)12-6-3-9(15)8-14-12/h3-8,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNAUVJYHRDCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC=C(C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692639
Record name 6-(2,4-Dimethoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261971-60-1
Record name 6-(2,4-Dimethoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Dimethoxyphenyl)pyridin-3-ol typically involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable pyridine derivative under specific conditions. One common method involves the use of a base such as sodium hydroxide in ethanol to facilitate the formation of the desired product . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Dimethoxyphenyl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a corresponding amine derivative.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

6-(2,4-Dimethoxyphenyl)pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2,4-Dimethoxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

6-(2-Methoxyphenyl)pyridin-3-ol (CAS: 937603-93-5)

  • Structure : Differs by having a single methoxy group at the 2-position of the phenyl ring instead of two methoxy groups.
  • Supplier data indicate its commercial availability but lack explicit bioactivity reports .

5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol (CAS: 1017414-83-3)

  • Structure : Incorporates a chlorine atom at the 4-position of the phenyl ring alongside a 2-methoxy group.
  • Impact: The chlorine atom increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Functional Group Modifications

6-(Cyclopropylmethoxy)pyridin-3-ol (CAS: 1224719-40-7)

  • Structure : Replaces the dimethoxyphenyl group with a cyclopropylmethoxy substituent.
  • This compound’s synthesis and applications remain underexplored in the literature .

6-Iodo-5-methoxypyridin-3-ol

  • Structure : Features an iodine atom at position 6 and a methoxy group at position 3.
  • Impact : The iodine atom’s polarizability may enhance intermolecular interactions in crystal lattices, as seen in halogen-bonded materials. However, iodine’s size could destabilize the pyridine ring’s planarity .

Multi-Substituted Pyridine Derivatives

2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol

  • Structure : Contains chlorine, iodine, and hydroxymethyl groups.
  • Impact : The hydroxymethyl group improves aqueous solubility (predicted density: 1.256 g/cm³) compared to methoxy-substituted analogs. However, multiple halogens may complicate synthetic scalability .

2,3,6-Trimethoxypyridin-4-ol

  • Structure : Three methoxy groups at positions 2, 3, and 5.
  • Impact : Increased electron-donating effects could enhance resonance stabilization but may also sterically hinder interactions with enzymatic active sites .

Data Table: Key Properties of Selected Compounds

Compound Name Substituents Molecular Formula Molecular Weight Notable Properties
6-(2,4-Dimethoxyphenyl)pyridin-3-ol 2,4-dimethoxyphenyl at C6, -OH at C3 C13H13NO3 231.25 g/mol High electron density, moderate solubility
6-(2-Methoxyphenyl)pyridin-3-ol 2-methoxyphenyl at C6, -OH at C3 C12H11NO2 201.22 g/mol Lower lipophilicity vs. dimethoxy analog
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol 4-Cl, 2-OCH3 phenyl at C5, -OH at C3 C12H10ClNO2 251.67 g/mol Enhanced membrane permeability
6-Iodo-5-methoxypyridin-3-ol I at C6, -OCH3 at C5, -OH at C3 C6H6INO2 265.03 g/mol High polarizability, potential halogen bonding

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